1-(Hydroxymethyl)cyclohexanol

Description

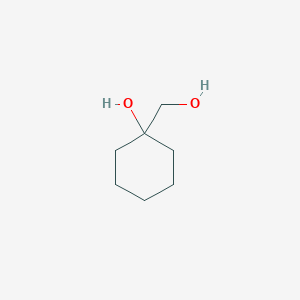

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(hydroxymethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-6-7(9)4-2-1-3-5-7/h8-9H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZGQDDKQNYZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290862 | |

| Record name | 1-(hydroxymethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15753-47-6 | |

| Record name | 15753-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(hydroxymethyl)cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(hydroxymethyl)cyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclohexanol (CAS: 15753-47-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Hydroxymethyl)cyclohexanol, with the Chemical Abstracts Service (CAS) number 15753-47-6, is a diol featuring a cyclohexane (B81311) ring substituted with both a hydroxyl (-OH) and a hydroxymethyl (-CH2OH) group at the same carbon atom.[1] This unique structural arrangement imparts bifunctionality, making it a valuable intermediate in various fields of organic synthesis, including the development of pharmaceuticals, surfactants, and polymers. Its reactivity is centered around the primary and tertiary alcohol groups, allowing for a range of chemical transformations.

Physicochemical and Spectral Data

While some physical properties are available, a complete experimental dataset for this compound is not extensively documented. The following tables summarize the available experimental and computed data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 15753-47-6 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [2] |

| Appearance | White crystalline solid or colorless to pale yellow liquid | [1][3] |

| Melting Point | 76.0–76.2 °C | [3] |

| Boiling Point | Not experimentally determined | |

| Density | Not experimentally determined | |

| Solubility | Soluble in water | [1] |

| pKa | Not experimentally determined | |

| XLogP3-AA | 0.5 | [2] |

Table 2: Spectral Data of this compound

| Spectrum Type | Data | Source |

| ¹H NMR (300 MHz, CDCl₃) | δ: 1.25–1.70 (broad m, 10 H, (CH₂)₅), 2.12 (s, 1 H, OH), 2.37 (t, 1 H, J = 6, OH), 3.45 (d, 2 H, J = 6, CH₂OH) | [3] |

| IR (KBr) cm⁻¹ | 3700–3020 (strong), 2920 (strong), 2845 (strong) | [3] |

| Mass Spectrum (24 eV) | m/z (relative intensity) 130 (M⁺, 0.3), 99 (100), 81 (67) | [3] |

| High-Resolution Mass Spectrum | Calculated for C₇H₁₄O₂: 130.0992; Found: 130.0969 | [3] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes, with the most common starting materials being cyclohexanone (B45756) and methylenecyclohexane.

Synthesis from Cyclohexanone via Nucleophilic Hydroxymethylation

This method involves the reaction of cyclohexanone with a hydroxymethyl anion equivalent. A detailed, two-step procedure is provided below.[3]

Experimental Protocol:

Step A: Preparation of 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol

-

A 500-mL, three-necked flask is equipped with a pressure-equalizing dropping funnel, a magnetic stirrer, a three-way stopcock, and a reflux condenser connected to a nitrogen bubbler.

-

The flask is charged with magnesium turnings (2.43 g, 100 mg-atom) and dried under a nitrogen stream with a heat gun.

-

After cooling, a solution of (isopropoxydimethylsilyl)methyl chloride (16.67 g, 100 mmol) in dry tetrahydrofuran (B95107) (THF) (120 mL) and approximately 50 μL of 1,2-dibromoethane (B42909) are added.

-

The reaction is initiated at room temperature, and the remaining silylmethyl chloride solution is added dropwise to maintain a gentle exothermic reaction.

-

The mixture is refluxed for 30 minutes and then cooled to 0 °C.

-

A solution of freshly distilled cyclohexanone (7.36 g, 75 mmol) in dry THF (30 mL) is added dropwise over 30 minutes.

-

The mixture is stirred at 0 °C for an additional 30 minutes and then hydrolyzed by the dropwise addition of a 10% aqueous ammonium (B1175870) chloride solution (100 mL).

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (4 x 40 mL).

-

The combined organic layers are washed with saturated aqueous sodium chloride, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a colorless oil.

Step B: Preparation of this compound

-

The crude 1-[(isopropoxydimethylsilyl)methyl]cyclohexanol is placed in a 500-mL round-bottomed flask equipped with a magnetic stirrer.

-

Tetrahydrofuran (75 mL), methanol (B129727) (75 mL), potassium hydrogen carbonate (7.5 g, 75 mmol), and potassium fluoride (B91410) (8.7 g, 150 mmol) are added.

-

To the stirred mixture, 30% hydrogen peroxide (28.0 mL, 247.5 mmol) is added in one portion at room temperature.

-

The exothermic reaction is maintained at 40–50 °C by intermittent cooling with a water bath.

-

After the exothermic reaction ceases (approximately 30 minutes), the mixture is stirred at room temperature for an additional 30 minutes.

-

The reaction is quenched by the dropwise addition of 20% aqueous sodium thiosulfate (B1220275) (30 mL) while maintaining the temperature near 30 °C.

-

A white precipitate forms, and diethyl ether (ca. 100 mL) is added to ensure complete precipitation. The mixture is filtered, and the filter cake is washed with diethyl ether.

-

The organic layer of the filtrate is separated, dried over magnesium sulfate, filtered, and concentrated to give a colorless solid.

-

The solid is recrystallized from a 10:1 mixture of hexane-ethyl acetate (B1210297) (75 mL) to yield this compound as white crystals (7.54 g, 77% yield).[3]

Caption: Synthesis of this compound from Cyclohexanone.

Synthesis from Methylenecyclohexane via Dihydroxylation

An alternative route to this compound involves the dihydroxylation of methylenecyclohexane. This reaction typically utilizes osmium tetroxide (OsO₄) as a catalyst.

Experimental Protocol (General):

-

Methylenecyclohexane is dissolved in a suitable solvent system, often a mixture of t-butanol and water.

-

A catalytic amount of osmium tetroxide is added, along with a co-oxidant such as N-methylmorpholine N-oxide (NMO) to regenerate the OsO₄.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the addition of a reducing agent like sodium sulfite.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography or recrystallization.

Caption: Synthesis via Dihydroxylation of Methylenecyclohexane.

Chemical Reactivity and Potential Reactions

The presence of both a primary and a tertiary hydroxyl group allows for a range of chemical transformations. The primary hydroxyl group is generally more reactive towards sterically demanding reagents and under conditions favoring SN2-type reactions, while the tertiary hydroxyl group can be involved in SN1-type reactions under acidic conditions.

Esterification

Both hydroxyl groups can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic catalysis or in the presence of coupling agents. Selective esterification of the less sterically hindered primary hydroxyl group can be achieved by using a bulky acylating agent or by employing protecting group strategies.

General Experimental Protocol for Fischer Esterification:

-

This compound is dissolved in an excess of the desired carboxylic acid or an inert solvent with a stoichiometric amount of the acid.

-

A catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) is added.[4]

-

The mixture is heated to reflux, often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.[4]

-

Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with aqueous base to remove the excess acid and catalyst.

-

The organic layer is dried and concentrated, and the resulting ester is purified by distillation or chromatography.

Etherification

Etherification of the hydroxyl groups can be accomplished through various methods, such as the Williamson ether synthesis. The primary alkoxide, formed by deprotonation with a strong base, can react with an alkyl halide.

Oxidation

The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. The tertiary alcohol is resistant to oxidation under standard conditions. Selective oxidation of the primary alcohol can be achieved using reagents like TEMPO in the presence of a co-oxidant.[5]

Hypothetical Experimental Protocol for Selective Oxidation to the Aldehyde:

-

Dissolve this compound (1 mmol) in dichloromethane (B109758) (10 mL).

-

Add TEMPO (0.1 mmol) and an aqueous solution of potassium bromide (0.1 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (B82951) (1.1 mmol) while maintaining the pH at 9-10 with a bicarbonate buffer.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-hydroxycyclohexanecarbaldehyde.

Caption: Key Reactions of this compound.

Applications

This compound serves as a versatile building block in organic synthesis.

-

Pharmaceutical Intermediates: Its bifunctional nature makes it a candidate for the synthesis of complex molecules with potential biological activity. For instance, related chiral hydroxymethylcyclohexanone derivatives are used in the synthesis of anti-inflammatory and cytoprotective agents.[6]

-

Surfactants and Specialty Chemicals: The presence of both a hydrophilic diol head and a lipophilic cyclohexane ring suggests its potential use in the formulation of surfactants and other specialty chemicals.[1]

-

Polymer Chemistry: Diols are common monomers in the synthesis of polyesters and polyurethanes. While specific examples utilizing this compound are not prevalent in the literature, its structure is analogous to other diols used in polymer production.

Safety and Toxicology

GHS Hazard Classification:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P280: Wear protective gloves/eye protection/face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Toxicological Data:

Conclusion

This compound is a valuable bifunctional molecule with established synthetic routes and potential for a variety of applications. Its chemistry is dominated by the reactivity of its primary and tertiary alcohol groups. While a comprehensive set of experimental physical and toxicological data is not yet available, its known properties and the chemistry of related compounds suggest its utility as a versatile intermediate in organic synthesis. Further research into its specific applications and a more detailed toxicological profile would be beneficial for its broader adoption in industrial and pharmaceutical settings.

References

- 1. CAS 15753-47-6: this compound | CymitQuimica [cymitquimica.com]

- 2. 1-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 251259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. epa.gov [epa.gov]

An In-depth Technical Guide to the Physical Properties of 1-(Hydroxymethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-(hydroxymethyl)cyclohexanol. The information is presented in a structured format to facilitate easy access and comparison of quantitative data. Detailed experimental protocols for the determination of these properties are also included, alongside a visualization of a typical synthesis and purification workflow.

Core Physical Properties

This compound is a diol with a cyclohexane (B81311) backbone. Its physical state at room temperature is a colorless to pale yellow liquid, though it can also exist as a white crystalline solid.[1] The presence of two hydroxyl groups makes it a polar molecule with the capacity for hydrogen bonding, which significantly influences its physical properties.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Physical Property | Value | Notes |

| Melting Point | 76.0–76.2 °C | As a crystalline solid.[2] |

| Boiling Point | 242.8 °C | At 760 mmHg.[3] |

| Density | 1.08 g/cm³ | --- |

| Refractive Index | 1.499 | --- |

| Flash Point | 114.8 °C | --- |

| Vapor Pressure | 0.00567 mmHg | At 25 °C. |

| Solubility | Soluble in water | Due to the presence of two hydroxyl groups capable of hydrogen bonding.[1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclohexane ring, the hydroxymethyl group, and the hydroxyl protons. The chemical shifts are influenced by the electronegative oxygen atoms.

Expected Chemical Shifts and Multiplicities:

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexane ring protons (CH₂) | 1.2 - 1.7 | Multiplet |

| Hydroxymethyl protons (CH₂OH) | ~3.5 | Singlet or Doublet |

| Hydroxyl protons (OH) | Variable | Broad Singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the carbon framework of the molecule.

Expected Chemical Shifts:

| Carbon | Expected Chemical Shift (δ, ppm) |

| Quaternary carbon (C-OH) | 65 - 75 |

| Hydroxymethyl carbon (CH₂OH) | 60 - 70 |

| Cyclohexane ring carbons (CH₂) | 20 - 40 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the O-H and C-O stretching vibrations of the alcohol functional groups.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Broad, Strong |

| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Strong |

| C-O Stretch | 1000 - 1260 | Strong |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectroscopic properties of this compound.

Synthesis and Purification of this compound

A common method for the synthesis of this compound is through the nucleophilic hydroxymethylation of cyclohexanone (B45756).[2] The subsequent purification is typically achieved by recrystallization.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound from cyclohexanone followed by purification.

Determination of Melting Point

The melting point of solid this compound can be determined using a capillary melting point apparatus.

Procedure:

-

A small amount of the crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range over which the sample melts is recorded as the melting point.

Determination of Boiling Point

The boiling point of liquid this compound is determined at atmospheric pressure.

Procedure:

-

A small amount of the liquid is placed in a distillation flask.

-

The flask is heated, and the temperature of the vapor is monitored with a thermometer.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point.

Determination of Density

The density of liquid this compound can be measured using a pycnometer or a graduated cylinder and a balance.

Procedure (using a graduated cylinder):

-

The mass of an empty, dry graduated cylinder is recorded.

-

A known volume of the liquid is added to the graduated cylinder.

-

The mass of the graduated cylinder with the liquid is recorded.

-

The density is calculated by dividing the mass of the liquid by its volume.

Determination of Solubility

The qualitative solubility of this compound in water can be observed directly.

Procedure:

-

A small amount of the compound is added to a test tube containing water.

-

The mixture is agitated.

-

Observation of whether the solid dissolves completely, partially, or not at all determines its solubility.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

A solution of the sample is prepared in a deuterated solvent (e.g., CDCl₃).

-

The solution is transferred to an NMR tube.

-

The NMR spectrum is acquired using a spectrometer.

IR Spectroscopy:

-

A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

The salt plates are placed in the sample holder of an IR spectrometer.

-

The IR spectrum is recorded.

This guide provides essential physical property data and standardized methodologies for this compound, serving as a valuable resource for professionals in research and development.

References

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclohexanol: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(hydroxymethyl)cyclohexanol, a versatile bifunctional organic compound. The document details its chemical structure, explores its various isomers, presents key physicochemical data in a structured format, and outlines relevant experimental protocols. Visual diagrams generated using Graphviz are included to illustrate molecular structures and experimental workflows, aiding in the conceptual understanding of the discussed topics.

Chemical Structure of this compound

This compound is a cycloalkane derivative featuring both a primary and a tertiary alcohol functional group. The core structure consists of a cyclohexane (B81311) ring substituted at the C1 position with both a hydroxyl (-OH) group and a hydroxymethyl (-CH2OH) group.[1] Its molecular formula is C7H14O2, and it has a molecular weight of approximately 130.18 g/mol .[2] This unique arrangement of functional groups makes it a valuable intermediate in various organic syntheses.[1][3]

The presence of two hydroxyl groups allows for a range of chemical transformations, including oxidation, esterification, and etherification. Its solubility in water is facilitated by the hydrogen bonding capacity of the hydroxymethyl group.[1]

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C7H14O2, a variety of constitutional and stereoisomers exist.

Constitutional Isomers

Constitutional isomers have different connectivity of atoms. Several constitutional isomers of this compound exist that retain a cyclic diol structure. These primarily involve variations in the positions of the hydroxyl and hydroxymethyl groups on the cyclohexane ring, or alterations to the substituents themselves.

Key constitutional isomers include:

-

2-(Hydroxymethyl)cyclohexanol, 3-(Hydroxymethyl)cyclohexanol, and 4-(Hydroxymethyl)cyclohexanol: In these isomers, the hydroxyl and hydroxymethyl groups are attached to different carbon atoms of the cyclohexane ring. These isomers can also exhibit stereoisomerism (cis/trans).

-

1-Methyl-1,2-cyclohexanediol, 1-Methyl-1,3-cyclohexanediol, and 1-Methyl-1,4-cyclohexanediol: Here, the substituents are a methyl group and two hydroxyl groups.

References

In-Depth Technical Guide to the Spectral Data of 1-(Hydroxymethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-(Hydroxymethyl)cyclohexanol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for this compound is C₇H₁₄O₂ with a molecular weight of 130.18 g/mol . The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1.25-1.70 | broad m | 10 H | (CH₂)₅ |

| 2.12 | s | 1 H | OH |

| 2.37 | t (J = 6 Hz) | 1 H | OH |

| 3.45 | d (J = 6 Hz) | 2 H | CH₂OH |

¹³C NMR

Infrared (IR) Spectroscopy

IR (KBr) cm⁻¹

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3700–3020 | strong | O-H stretch |

| 2920 | strong | C-H stretch (aliphatic) |

| 2845 | strong | C-H stretch (aliphatic) |

Mass Spectrometry (MS)

MS (24 eV)

| m/z | Relative Intensity (%) | Assignment |

| 130 (M⁺) | 0.3 | Molecular Ion |

| 99 | 100 | [M - CH₂OH]⁺ |

| 81 | 67 | [M - CH₂OH - H₂O]⁺ |

High-Resolution Mass Spectrum (HRMS)

-

Calculated for C₇H₁₄O₂: 130.0994

-

Found: 130.0969.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% (v/v) tetramethylsilane (B1202638) (TMS)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using IR spectroscopy.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of the this compound sample in a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry KBr powder.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into the pellet die.

-

Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer with an electron ionization (EI) source

-

Volatile solvent (e.g., methanol (B129727) or dichloromethane)

Procedure:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent.

-

Introduce the sample into the ion source of the mass spectrometer, typically via direct insertion probe or gas chromatography inlet.

-

-

Ionization:

-

Ionize the sample using electron ionization (EI) with a standard electron energy of 24 eV.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection:

-

Detect the ions and record the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information.

-

For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.

-

Visualizations

Molecular Structure and Key Spectral Correlations

The following diagram illustrates the structure of this compound and highlights the protons and key functional groups that correspond to the observed spectral data.

Caption: Molecular structure of this compound with spectral correlations.

Workflow for Spectroscopic Analysis

The following diagram outlines the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Whitepaper: Synthesis of 1-(hydroxymethyl)cyclohexan-1-ol from Cyclohexanone

Abstract

This technical guide provides an in-depth analysis of the synthesis of 1-(hydroxymethyl)cyclohexan-1-ol, a valuable diol intermediate, starting from cyclohexanone (B45756). We present two primary synthetic routes: a highly efficient two-step nucleophilic hydroxymethylation via a silylmethyl Grignard reagent and the more direct, but challenging, base-catalyzed condensation with formaldehyde (B43269). This document includes detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to serve as a comprehensive resource for laboratory synthesis.

Introduction

1-(hydroxymethyl)cyclohexan-1-ol (also known as 1-hydroxy-1-cyclohexanemethanol) is a 1,2-diol whose structural motif is of interest in the development of various chemical entities, including ligands and pharmaceutical intermediates.[1] Its synthesis from the readily available starting material, cyclohexanone, is a key transformation. This guide explores the primary methods to achieve this synthesis, focusing on reaction efficiency, scalability, and control over side reactions.

Synthetic Pathways and Mechanisms

Two principal pathways from cyclohexanone are discussed: an indirect but high-yielding route using a hydroxymethyl anion equivalent, and a direct base-catalyzed route which is prone to polymerization.

Pathway A: Nucleophilic Hydroxymethylation (Tamao-Kumada Oxidation)

A robust and high-yield method for synthesizing 1-(hydroxymethyl)cyclohexan-1-ol from cyclohexanone involves a two-step sequence.[2] The first step is the Grignard addition of a (silylmethyl)magnesium chloride reagent to cyclohexanone. The subsequent step is a Tamao-Kumada oxidation of the carbon-silicon bond to a carbon-oxygen bond, yielding the desired diol.[2] This route avoids the use of gaseous formaldehyde and provides excellent control and high yield.[2]

Caption: Pathway A: Two-step nucleophilic hydroxymethylation and oxidation.

Pathway B: Base-Catalyzed Aldol (B89426) Addition with Formaldehyde

The most direct approach is the base-catalyzed reaction of cyclohexanone with formaldehyde, a classic crossed-aldol type reaction. In this process, a base (e.g., NaOH, KOH) deprotonates cyclohexanone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde.[3][4]

While mechanistically straightforward, this reaction is notoriously difficult to control. The product, 1-(hydroxymethyl)cyclohexan-1-ol, still possesses an acidic α-hydrogen and can react with additional formaldehyde molecules. More significantly, the reaction conditions often favor subsequent condensation and polymerization, leading to the formation of cyclohexanone-formaldehyde resins.[3][5][6] Precise control of stoichiometry, temperature, and pH is required to favor the monomeric diol, but this is often challenging.[5][7]

Caption: Pathway B: Direct aldol addition and competing polymerization.

Quantitative Data Summary

The following tables summarize key quantitative data for the target compound and its synthesis via Pathway A.

Table 1: Physical and Spectroscopic Properties of 1-(hydroxymethyl)cyclohexan-1-ol

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1][8] |

| Molecular Weight | 130.18 g/mol | [1][8] |

| Melting Point | 76.0–76.2°C | [2] |

| Appearance | White crystalline solid | [2] |

| ¹H NMR (300 MHz, CDCl₃) | δ: 1.25–1.70 (m, 10H), 2.12 (s, 1H), 2.37 (t, 1H), 3.45 (d, 2H) | [2] |

| IR (KBr, cm⁻¹) | 3700–3020 (strong, broad), 2920 (strong), 2845 (strong) | [2] |

Table 2: Summary of Synthesis via Pathway A (Nucleophilic Hydroxymethylation)

| Step | Key Reagents | Solvent | Temperature | Time | Yield | Reference |

| 1. Grignard Addition | (iPrO)Me₂SiCH₂Cl, Mg | THF | 0°C to RT | ~4 hr | - | [2] |

| 2. Oxidation | H₂O₂, KF, KHCO₃ | THF, MeOH | RT to 65°C | ~1 hr | 77% (overall) | [2] |

Detailed Experimental Protocols

The following protocol for Pathway A is adapted from a verified Organic Syntheses procedure.[2]

Workflow Overview

Caption: General experimental workflow for the two-step synthesis.

Step 1: Synthesis of 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol

-

Apparatus Setup: A 500-mL, three-necked flask is fitted with a pressure-equalizing dropping funnel, a magnetic stirrer, and a reflux condenser connected to a nitrogen line.

-

Grignard Formation: The flask is charged with magnesium turnings (2.43 g, 100 mg-atm) and dried under a nitrogen stream with a heat gun. After cooling, 25 mL of dry tetrahydrofuran (B95107) (THF) is added. A solution of (chloromethyl)isopropoxydimethylsilane (16.7 g, 100 mmol) in 75 mL of THF is placed in the dropping funnel.

-

Initiation: Approximately 5 mL of the chlorosilane solution is added to the magnesium. The reaction is initiated with gentle warming. Once initiated, the remaining solution is added dropwise over 1-1.5 hours, maintaining a gentle reflux. The mixture is then stirred at room temperature for an additional 2 hours.

-

Addition to Cyclohexanone: The resulting Grignard reagent solution is cooled to 0°C in an ice bath. A solution of cyclohexanone (9.81 g, 100 mmol) in 50 mL of THF is added dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.

-

Workup: After stirring for 1 hour at 0°C, the reaction is quenched by the slow addition of 100 mL of saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with two 50-mL portions of diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate product as a colorless oil.

Step 2: Synthesis of 1-(Hydroxymethyl)cyclohexan-1-ol

-

Apparatus Setup: A 500-mL round-bottomed flask is equipped with a magnetic stirrer and kept open to the air.

-

Reagent Addition: The flask is charged with the crude intermediate from Step 1, followed by tetrahydrofuran (75 mL), methanol (B129727) (75 mL), potassium hydrogen carbonate (7.5 g, 75 mmol), and potassium fluoride (B91410) (8.7 g, 150 mmol).[2]

-

Oxidation: To the vigorously stirred mixture, 30% hydrogen peroxide (28.0 mL, 247.5 mmol) is added in one portion. The oxidation is exothermic, and the temperature may rise to 60–65°C.[2] The mixture is stirred for 1 hour after the exothermic reaction subsides.

-

Workup: The mixture is cooled to ~10°C in an ice bath. Excess peroxide is quenched by the careful, portion-wise addition of 10% aqueous sodium thiosulfate (B1220275) solution until a negative test is obtained with peroxide test strips.

-

Extraction: The mixture is transferred to a separatory funnel and extracted with three 100-mL portions of diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated to give a colorless solid.

-

Purification: The crude solid is purified by recrystallization from a 10:1 mixture of hexane–ethyl acetate. This yields 1-(hydroxymethyl)cyclohexan-1-ol as white crystals (7.54 g, 77% overall yield).[2]

Conclusion

The synthesis of 1-(hydroxymethyl)cyclohexan-1-ol from cyclohexanone can be effectively achieved via a two-step nucleophilic hydroxymethylation and subsequent oxidation, providing a high overall yield of 77%.[2] This method offers superior control and avoids the polymerization issues inherent to the direct base-catalyzed aldol addition with formaldehyde. The detailed protocol provided herein serves as a reliable guide for the laboratory-scale production of this versatile diol intermediate.

References

- 1. 1-(Hydroxymethyl)cyclohexan-1-ol | 15753-47-6 | QAA75347 [biosynth.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jetir.org [jetir.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. US2540885A - Process of producing cyclohexanone-formaldehyde resins - Google Patents [patents.google.com]

- 6. US7183372B2 - Preparation of ketone-formaldehyde resins - Google Patents [patents.google.com]

- 7. US2540886A - Cyclohexanone-formaldehyde resin production - Google Patents [patents.google.com]

- 8. 1-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 251259 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 1-(Hydroxymethyl)cyclohexanol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(Hydroxymethyl)cyclohexanol, a key intermediate in various chemical syntheses. In the absence of extensive published quantitative solubility data, this document outlines the theoretical principles governing its solubility in different classes of organic solvents based on its physicochemical properties. Furthermore, it offers detailed experimental protocols for researchers to quantitatively determine the solubility of this compound in their laboratories. This guide is intended to be a valuable resource for scientists and professionals working with this compound, enabling them to select appropriate solvent systems for synthesis, purification, and formulation.

Introduction

This compound (CAS No. 15753-47-6) is a diol with a molecular formula of C7H14O2.[1][2] Its structure, featuring a cyclohexane (B81311) ring with both a primary and a tertiary hydroxyl group, imparts a unique combination of polar and non-polar characteristics.[1] Understanding the solubility of this compound in various organic solvents is crucial for its effective use in chemical reactions, crystallization processes, and the development of pharmaceutical and other chemical formulations. This guide will explore the expected solubility trends and provide a practical framework for its experimental determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. The presence of two hydroxyl groups makes it a polar molecule capable of acting as both a hydrogen bond donor and acceptor.[2] This structural feature is the primary determinant of its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C7H14O2 | [1] |

| Molecular Weight | 130.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid at room temperature | [1] |

| Boiling Point | 242.8°C at 760 mmHg | [3] |

| Density | 1.08 g/cm³ | [3] |

| Flash Point | 114.8°C | [3] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

| CAS Number | 15753-47-6 | [1][2] |

Theoretical Solubility in Organic Solvents

The general principle of "like dissolves like" is a useful starting point for predicting solubility.[4] This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Polar Protic Solvents

Polar protic solvents, such as alcohols (e.g., methanol, ethanol) and water, have O-H or N-H bonds and can readily engage in hydrogen bonding.[5] Given that this compound has two hydroxyl groups, it is expected to be highly soluble in polar protic solvents.[6] These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar hydroxyl groups of the solute.

Polar Aprotic Solvents

Polar aprotic solvents (e.g., acetone, dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF)) possess large dipole moments but lack O-H or N-H bonds.[5] While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors.[7] Therefore, this compound is expected to exhibit good solubility in these solvents, although potentially less than in polar protic solvents. The interaction would primarily involve the solvent's acceptor atom (e.g., the oxygen in DMSO) and the hydroxyl protons of the diol.

Non-Polar Solvents

Non-polar solvents, such as hexane (B92381) and toluene, lack significant dipole moments and cannot participate in hydrogen bonding. The non-polar cyclohexane ring of this compound will have some affinity for these solvents. However, the energetic cost of breaking the strong intermolecular hydrogen bonds between the diol molecules to dissolve them in a non-polar environment is high.[8] Consequently, the solubility of this compound in non-polar solvents is expected to be low.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, an experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution : Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration : Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-72 hours) to reach equilibrium. It is advisable to determine the optimal equilibration time by analyzing samples at different time points until the concentration of the solute in the supernatant remains constant.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed at the experimental temperature for an adequate time to permit the settling of undissolved solid.

-

Sampling and Filtration : Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Dilution : Accurately dilute the filtered aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.[9] A refractive index detector is often suitable for diols, or a UV detector if the diol forms a complex with a UV-active species in the mobile phase.

-

Data Analysis and Reporting : Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion

References

- 1. CAS 15753-47-6: this compound | CymitQuimica [cymitquimica.com]

- 2. 1-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 251259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cas 15753-47-6,this compound | lookchem [lookchem.com]

- 4. chem.ws [chem.ws]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Diols | Research Starters | EBSCO Research [ebsco.com]

- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

1-(Hydroxymethyl)cyclohexanol: A Technical Safety Guide for Researchers

An In-depth Overview of the Material Safety Data Sheet (MSDS) for Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1-(Hydroxymethyl)cyclohexanol (CAS No. 15753-47-6), a key intermediate in various organic syntheses. The information is curated for researchers, scientists, and professionals in drug development, presenting critical safety data, handling protocols, and hazard management strategies in a clear and accessible format.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling and use in experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Mild, pleasant | [2] |

| Solubility | Soluble in water | [2] |

| LogP (Octanol-Water Partition Coefficient) | 0.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 40.5 Ų | [1] |

| Exact Mass | 130.099379685 Da | [1] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that necessitate careful handling and the use of appropriate personal protective equipment (PPE).

| Hazard Class | GHS Classification | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Data sourced from PubChem CID 251259.[1]

The following diagram illustrates the logical workflow for hazard identification and response based on the GHS classifications.

Caption: GHS Hazard and Response Workflow.

Experimental Protocols for Hazard Assessment

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test provides information on the potential of a substance to cause skin irritation or corrosion.[3][4][5][6][7]

-

Principle: A single dose of the test substance is applied to a small area of the skin (approximately 6 cm²) of an experimental animal, typically an albino rabbit.[4] The untreated skin of the animal serves as a control.

-

Procedure:

-

The fur is removed from the test area on the animal's back.

-

The test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing.[4]

-

The exposure period is typically 4 hours.[4]

-

After exposure, the residual test substance is removed.

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[8] The observation period can extend up to 14 days to assess the reversibility of the effects.[4]

-

Classification: The substance is classified as an irritant based on the severity and persistence of the observed skin reactions.[3][5]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline outlines the procedure for assessing the potential of a substance to cause eye irritation or corrosion.[8][9][10][11]

-

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal, usually an albino rabbit.[8] The other eye remains untreated and serves as a control.

-

Procedure:

-

A single dose of the test substance is instilled into the lower eyelid of one eye.

-

The eyelids are held together for a short period to prevent loss of the substance.

-

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.[8][11] The observation period may be extended to assess the reversibility of any effects.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions observed.[9]

Acute Inhalation Toxicity (OECD Guideline 403)

This test is designed to evaluate the health hazards arising from short-term exposure to a substance by inhalation.[12][13][14][15][16]

-

Principle: Animals, typically rats, are exposed to the test substance in the form of a gas, vapor, or aerosol in a controlled atmosphere for a defined period.[13][14]

-

Procedure:

-

Observation: Animals are monitored for signs of toxicity during and after exposure for a period of at least 14 days.[13][15][16] Observations include changes in respiratory patterns, clinical signs of toxicity, and body weight. A gross necropsy is performed at the end of the observation period.

-

Classification: The substance's potential to cause respiratory irritation and other systemic toxic effects is determined based on the observed outcomes.

The following diagram illustrates a generalized experimental workflow for toxicological assessment.

Caption: Generalized Toxicological Assessment Workflow.

Safe Handling and Storage

Given the hazardous nature of this compound, strict adherence to safety protocols is essential.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

-

-

Hygiene Measures: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the substance.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered.

-

Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms persist, seek medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.

Conclusion

This compound is a valuable chemical intermediate with defined hazards that require careful management. This guide provides essential safety information to support its responsible use in research and development. By understanding its properties, adhering to safe handling practices, and being prepared for emergency situations, researchers can minimize risks and ensure a safe working environment. It is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier before using this chemical.

References

- 1. 1-(Hydroxymethyl)cyclohexan-1-ol | C7H14O2 | CID 251259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 15753-47-6: this compound | CymitQuimica [cymitquimica.com]

- 3. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. oecd.org [oecd.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 11. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 12. Acute toxicity study for inhalation | PPTX [slideshare.net]

- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 14. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 15. search.library.doc.gov [search.library.doc.gov]

- 16. oecd.org [oecd.org]

An In-depth Technical Guide on the Thermodynamic Properties of 1-(hydroxymethyl)cyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and thermodynamic properties of 1-(hydroxymethyl)cyclohexan-1-ol. Due to a notable absence of specific experimental thermodynamic data for this compound in publicly available literature, this document presents the available physical characteristics and leverages data from the closely related compound, cyclohexanol (B46403), as a comparative reference. Furthermore, this guide outlines detailed, generalized experimental protocols for determining key thermodynamic parameters such as the enthalpy of formation and heat capacity, which are applicable to diols and other organic molecules. These methodologies are supplemented with a visual workflow diagram to facilitate a clearer understanding of the experimental processes.

Introduction

1-(hydroxymethyl)cyclohexan-1-ol is a diol with a cyclohexane (B81311) backbone, featuring both a primary and a tertiary alcohol functional group. Its structure suggests potential applications as a building block in organic synthesis, including the development of novel pharmaceutical compounds and materials. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in various chemical and biological systems.

This guide aims to collate the existing data for 1-(hydroxymethyl)cyclohexan-1-ol and to provide a practical framework for its further thermodynamic characterization.

Physical Properties of 1-(hydroxymethyl)cyclohexan-1-ol

| Property | Value | Source |

| Molecular Formula | C7H14O2 | [1][2][3][4][5] |

| Molecular Weight | 130.19 g/mol | [2][4][5] |

| CAS Number | 15753-47-6 | [1][2] |

| Appearance | Powder | American Elements |

| Melting Point | 73 °C | [2] |

| Boiling Point | 242.8 °C at 760 mmHg | American Elements |

| Density | 1.08 g/cm³ | American Elements |

Thermodynamic Properties of Cyclohexanol (Reference Compound)

To provide researchers with a frame of reference for the potential thermodynamic properties of 1-(hydroxymethyl)cyclohexan-1-ol, data for the well-characterized compound cyclohexanol is presented in Table 2. Given the structural similarities, the values for cyclohexanol can serve as a useful, albeit approximate, guide.

| Property | Value | Units | Source |

| Standard Molar Enthalpy of Formation (liquid, 298.15 K) | -352.0 ± 0.67 | kJ/mol | [6] |

| Standard Molar Enthalpy of Combustion (liquid, 298.15 K) | -3730 ± 20 | kJ/mol | [6] |

| Molar Heat Capacity (liquid, 298 K) | 212 | J/mol·K | [6] |

| Molar Heat Capacity (gas, 298.15 K) | 132.70 | J/mol·K | [6] |

| Boiling Point (at 1 atm) | 161.1 °C | [7] | |

| Melting Point | 25.93 °C | [8] |

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of a compound like 1-(hydroxymethyl)cyclohexan-1-ol requires precise calorimetric measurements. The following sections detail generalized protocols for key experiments.

Determination of the Enthalpy of Combustion and Formation using Bomb Calorimetry

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion.

4.1.1. Principle

A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

4.1.2. Apparatus

-

Isoperibol bomb calorimeter

-

High-pressure oxygen cylinder

-

Crucible (platinum or silica)

-

Pellet press

-

Calibrated thermometer or temperature sensor

-

Ignition system

4.1.3. Procedure

-

Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of 1-(hydroxymethyl)cyclohexan-1-ol is prepared using a pellet press.

-

Calorimeter Setup: The pellet is placed in the crucible inside the bomb. A fuse wire is attached to the ignition system and positioned to be in contact with the pellet.

-

Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Water Bath: The bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.

-

Calculations: The heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and any side reactions. The standard enthalpy of formation is then derived using Hess's law.

Determination of Heat Capacity using Differential Scanning Calorimetry (DSC)

4.2.1. Principle

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. This difference can be used to determine the heat capacity of the sample.

4.2.2. Apparatus

-

Differential Scanning Calorimeter (DSC)

-

Sample pans (aluminum or other inert material)

-

Crimper for sealing pans

-

High-purity purge gas (e.g., nitrogen or argon)

4.2.3. Procedure

-

Baseline Calibration: An empty sample pan and an empty reference pan are placed in the DSC. The temperature is scanned over the desired range to obtain a baseline heat flow.

-

Standard Calibration: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan, and the temperature is scanned again.

-

Sample Measurement: A known mass of 1-(hydroxymethyl)cyclohexan-1-ol is placed in the sample pan, and the temperature is scanned under the same conditions as the baseline and standard.

-

Calculations: The heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the standard and the baseline.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in thermodynamic analysis, the following diagrams have been generated.

References

- 1. 1-hydroxymethylcyclohexanol [webbook.nist.gov]

- 2. 1-(Hydroxymethyl)cyclohexan-1-ol | 15753-47-6 | QAA75347 [biosynth.com]

- 3. PubChemLite - 1-(hydroxymethyl)cyclohexan-1-ol (C7H14O2) [pubchemlite.lcsb.uni.lu]

- 4. americanelements.com [americanelements.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Cyclohexanol [webbook.nist.gov]

- 7. Cyclohexanol [webbook.nist.gov]

- 8. Cyclohexanol | C6H11OH | CID 7966 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Hydroxymethyl)cyclohexanol: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Hydroxymethyl)cyclohexanol, a disubstituted cyclohexane (B81311) derivative, holds significance as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its unique structural features, comprising both a primary and a tertiary alcohol functional group, offer multiple avenues for chemical modification, making it a valuable building block in the development of novel molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing both historical and contemporary synthetic methodologies. The evolution of its preparation reflects the broader advancements in organic synthesis, from classical multi-step procedures to more efficient, modern techniques. Detailed experimental protocols for key synthetic routes are provided, alongside a summary of its known applications and a discussion of its potential relevance in drug discovery and development.

Introduction

This compound (CAS No. 15753-47-6) is a white crystalline solid with a melting point of 76.0–76.2°C.[2] The molecule, with the chemical formula C₇H₁₄O₂, features a cyclohexane ring substituted at the C1 position with both a hydroxyl (-OH) group and a hydroxymethyl (-CH₂OH) group. This arrangement of functional groups imparts specific chemical properties that are leveraged in various synthetic applications.

While direct evidence of its involvement in specific signaling pathways is not extensively documented in publicly available literature, its role as a precursor to biologically active molecules underscores its importance to the drug development industry. The structural motif of a substituted cyclohexanol (B46403) is present in numerous pharmaceutical compounds, and the ability to selectively functionalize the two distinct hydroxyl groups of this compound makes it an attractive starting material for creating diverse chemical libraries for screening and lead optimization.

This guide will first delve into the historical context of the discovery and early synthesis of this compound, tracing the evolution of its preparation. Subsequently, it will provide detailed experimental protocols for both historical and modern synthetic methods. Finally, it will summarize the known applications and potential for future developments in the field of medicinal chemistry.

Discovery and Historical Synthesis

Pinpointing the exact moment of the first synthesis of this compound is challenging due to the incremental nature of early organic chemistry research. However, its preparation is rooted in the broader exploration of alicyclic compounds and the reactions of cyclic ketones that gained momentum in the early 20th century. The "conventional" methods for its synthesis, as alluded to in later literature, involved multi-step processes that were common for the era.[2]

Two primary historical routes to this compound have been identified:

-

From Cyclohexanone (B45756) via the Cyanohydrin: This three-step process is a classic example of carbon chain extension on a cyclic ketone.

-

From Methylenecyclohexane (B74748) via Dihydroxylation: This method utilizes an alkene as the starting material and introduces the two hydroxyl groups through an oxidation reaction.

A plausible, though less explicitly documented, early method involves the direct reaction of cyclohexanone with formaldehyde (B43269) under basic conditions, akin to a crossed Cannizzaro-type reaction, which was a known transformation for aldehydes and ketones.

Synthesis from Cyclohexanone via the Cyanohydrin

This pathway involves the initial formation of cyclohexanone cyanohydrin, followed by hydrolysis of the nitrile to a carboxylic acid, and subsequent reduction to the primary alcohol.

Experimental Protocol (Historical Reconstruction):

-

Step 1: Synthesis of Cyclohexanone Cyanohydrin. To a stirred solution of cyclohexanone in a suitable solvent (e.g., ethanol), a solution of sodium or potassium cyanide is added, followed by the slow addition of a mineral acid (e.g., sulfuric acid) at a low temperature (0-10 °C) to generate hydrogen cyanide in situ. The reaction mixture is stirred for several hours to allow for the formation of the cyanohydrin.

-

Step 2: Hydrolysis to 1-hydroxycyclohexanecarboxylic acid. The crude cyclohexanone cyanohydrin is then subjected to acidic or basic hydrolysis. For instance, heating the cyanohydrin with concentrated hydrochloric acid or a solution of sodium hydroxide (B78521) would convert the nitrile group into a carboxylic acid.

-

Step 3: Reduction to this compound. The resulting 1-hydroxycyclohexanecarboxylic acid is then reduced to the corresponding primary alcohol. Historically, this could have been achieved using methods like the Bouveault-Blanc reduction, which employs sodium metal in ethanol.[3] Later, the advent of metal hydride reagents would have made lithium aluminum hydride (LiAlH₄) the reagent of choice for this transformation.[4][5]

Logical Workflow for Cyanohydrin Route

Caption: Synthesis of this compound from cyclohexanone via the cyanohydrin intermediate.

Synthesis from Methylenecyclohexane via Dihydroxylation

This method starts with an alkene and creates the diol in a single oxidative step.

Experimental Protocol (Historical Reconstruction):

-

Dihydroxylation of Methylenecyclohexane. Methylenecyclohexane is treated with an oxidizing agent to form the diol. Early methods would have employed reagents like potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions (Baeyer's test) or osmium tetroxide (OsO₄). The reaction with osmium tetroxide, followed by a reductive workup (e.g., with sodium sulfite), would yield this compound.

Logical Workflow for Dihydroxylation Route

Caption: Synthesis of this compound from methylenecyclohexane.

Modern Synthetic Methods

While the historical methods are significant, modern organic synthesis has provided more direct and efficient routes to this compound. A notable example is the nucleophilic hydroxymethylation of cyclohexanone.

Nucleophilic Hydroxymethylation of Cyclohexanone

This contemporary method, detailed in Organic Syntheses, utilizes an organosilicon reagent to act as a hydroxymethyl anion equivalent.[2]

Experimental Protocol:

-

Step 1: Preparation of 1-[(Isopropoxydimethylsilyl)methyl]cyclohexanol. A Grignard reagent is prepared from (isopropoxydimethylsilyl)methyl chloride and magnesium turnings in THF. This is then reacted with cyclohexanone at 0°C. The reaction is quenched with an aqueous solution of ammonium (B1175870) chloride. The resulting product is a silyl-protected diol.

-

Step 2: Oxidative Cleavage to this compound. The crude silyl-protected diol is dissolved in a mixture of THF and methanol. Potassium hydrogen carbonate and potassium fluoride (B91410) are added, followed by the addition of 30% hydrogen peroxide. This effects an oxidative cleavage of the carbon-silicon bond to yield the desired this compound. The product is then purified by recrystallization.

Experimental Workflow for Nucleophilic Hydroxymethylation

Caption: Modern synthesis of this compound via nucleophilic hydroxymethylation.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Melting Point | 76.0–76.2 °C[2] |

| ¹H NMR (300 MHz, CDCl₃) δ | 1.25–1.70 (m, 10H), 2.12 (s, 1H), 2.37 (t, 1H, J=6), 3.45 (d, 2H, J=6)[2] |

| IR (KBr) cm⁻¹ | 3700–3020, 2920, 2845[2] |

| Mass Spectrum (24 eV) m/z | 130 (M⁺, 0.3), 99 (100), 81 (67)[2] |

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of organic molecules.[1] Its utility stems from the presence of two different types of hydroxyl groups, which can be selectively protected and functionalized.

-

Pharmaceutical Synthesis: It is a building block for more complex molecules with potential therapeutic applications. The cyclohexane scaffold is a common feature in many drug molecules, providing a rigid framework for the spatial orientation of pharmacophoric groups.

-

Agrochemicals: The compound is utilized in the production of pesticides and other agricultural products.[1]

-

Fine Chemicals: It serves as a precursor in the synthesis of fragrances, dyes, and other high-value chemical products.[1]

-

Material Science: There is potential for its use in the development of new polymers and materials due to its diol structure.[1]

While no specific signaling pathways have been directly attributed to this compound itself, its derivatives are of interest in medicinal chemistry. For example, substituted cyclohexanol moieties are found in compounds investigated for a range of biological activities. The synthesis of libraries of compounds derived from this compound could be a viable strategy for the discovery of new drug candidates.

Conclusion

The journey of this compound from its likely discovery through classical, multi-step synthetic routes to its more streamlined modern preparation encapsulates the progress of organic chemistry. While the historical record of its initial synthesis is not definitively established with a single pioneering individual or publication, the logical reconstruction of its early preparation from readily available starting materials like cyclohexanone and methylenecyclohexane aligns with the chemical knowledge and techniques of the early 20th century.

Today, this compound remains a relevant and valuable molecule for the chemical and pharmaceutical industries. Its utility as a versatile building block ensures its continued importance in the synthesis of novel compounds with potential applications in medicine, agriculture, and materials science. Further exploration of the biological activities of its derivatives may yet uncover direct roles in modulating signaling pathways, further cementing its significance for drug development professionals.

References

theoretical calculations for 1-(Hydroxymethyl)cyclohexanol stability

An In-depth Technical Guide to the Theoretical Stability of 1-(Hydroxymethyl)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for evaluating the conformational stability of this compound. The stability of this diol is dictated by the interplay of steric effects within the cyclohexane (B81311) ring and the potential for intramolecular hydrogen bonding between the hydroxyl and hydroxymethyl groups. Understanding the preferred three-dimensional structure and energetic landscape of this molecule is crucial for its application in medicinal chemistry and materials science. This document outlines a detailed computational methodology using Density Functional Theory (DFT), presents hypothetical quantitative data for key conformers, and illustrates the computational workflow and conformational equilibria through diagrams.

Introduction

This compound is a bifunctional organic compound featuring a cyclohexane scaffold substituted with both a hydroxyl (-OH) and a hydroxymethyl (-CH2OH) group on the same carbon atom. This structure imparts specific stereochemical properties and the potential for intramolecular interactions that significantly influence its physical, chemical, and biological behavior. In drug development, the conformational preference of a molecule can determine its binding affinity to a biological target. Therefore, a rigorous analysis of its conformational landscape is essential.

Theoretical calculations, particularly quantum chemical methods, offer a powerful and cost-effective approach to determine the relative stabilities of different conformers and to elucidate the underlying non-covalent interactions. This guide details a standard computational workflow for such an analysis.

Foundational Concepts: Conformational Isomers and Stability

The stability of this compound is primarily governed by two factors:

-

Cyclohexane Ring Conformation: The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. The substituents can occupy either axial or equatorial positions. For a 1,1-disubstituted cyclohexane, both groups are attached to the same carbon, but their rotational orientations are critical.

-

Intramolecular Hydrogen Bonding: The proximity of the hydroxyl and hydroxymethyl groups allows for the formation of an intramolecular hydrogen bond. This occurs when the hydrogen of the hydroxyl group acts as a donor and the oxygen of the hydroxymethyl group acts as an acceptor (or vice versa). This interaction can significantly stabilize specific conformations, leading to a lower overall energy.

The key conformers of this compound arise from the rotation around the C-C and C-O single bonds of the substituents. We hypothesize two primary chair conformers: one that allows for intramolecular hydrogen bonding (HB) and one that does not (Non-HB) due to the orientation of the hydroxyl hydrogen.

Computational Methodology and Protocols

A robust computational protocol is necessary to accurately model the subtle energy differences between conformers. The following section details a standard workflow for this purpose.

Experimental Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation:

-

The 3D structure of this compound is built using a molecular editor (e.g., Avogadro, ChemDraw).

-

A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to identify a broad range of low-energy conformers. This step efficiently explores the potential energy surface.

-

-

Geometry Optimization and Frequency Calculations:

-

Software: All quantum chemical calculations are performed using a standard software package such as Gaussian, ORCA, or GAMESS.

-